Cas no 39732-01-9 (Benzoic acid,2-(2-furanyl)-, methyl ester)

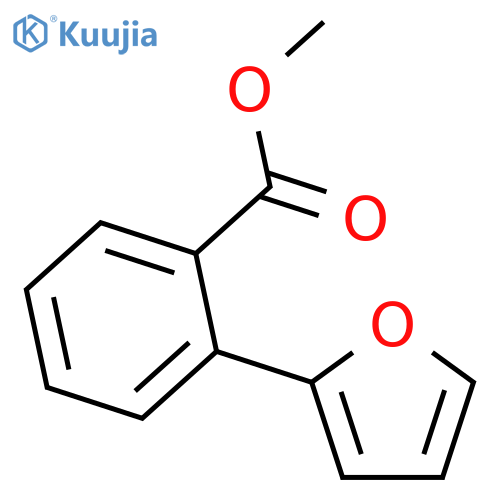

39732-01-9 structure

商品名:Benzoic acid,2-(2-furanyl)-, methyl ester

Benzoic acid,2-(2-furanyl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-(2-furanyl)-, methyl ester

- 2-FURAN-2-YL-BENZOIC ACID METHYL ESTER

- methyl 2-(2-furyl)benzoate

- 2-(2-furyl)benzoic acid methyl ester

- methyl 2-furancarboxylate

- Methyl-2-furylbenzoat

- RARECHEM AL BF 1439

- MFCD04039126

- 39732-01-9

- A824713

- FT-0639569

- TS-02869

- CS-0323279

- AKOS004117569

- BB 0222417

- methyl 2-(furan-2-yl)benzoate

-

- MDL: MFCD04039126

- インチ: InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3

- InChIKey: WQAMGCYGCDNQDW-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=CC=C1C2=CC=CO2

計算された属性

- せいみつぶんしりょう: 202.06300

- どういたいしつりょう: 202.063

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 39.4Ų

じっけんとくせい

- 密度みつど: 1.152g/cm3

- ふってん: 317.2ºC at 760mmHg

- フラッシュポイント: 145.6ºC

- 屈折率: 1.538

- PSA: 39.44000

- LogP: 2.73320

Benzoic acid,2-(2-furanyl)-, methyl ester セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

Benzoic acid,2-(2-furanyl)-, methyl ester 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

Benzoic acid,2-(2-furanyl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM313737-1g |

Methyl 2-(furan-2-yl)benzoate |

39732-01-9 | 95% | 1g |

$*** | 2023-05-30 | |

| Chemenu | CM313737-5g |

Methyl 2-(furan-2-yl)benzoate |

39732-01-9 | 95% | 5g |

$771 | 2021-08-18 | |

| Apollo Scientific | OR7545-1g |

Methyl 2-(fur-2-yl)benzoate |

39732-01-9 | 95 | 1g |

£180.00 | 2025-02-20 | |

| abcr | AB224935-500 mg |

Methyl 2-(2-furyl)benzoate, 95%; . |

39732-01-9 | 95% | 500 mg |

€188.00 | 2023-07-20 | |

| abcr | AB224935-500mg |

Methyl 2-(2-furyl)benzoate, 95%; . |

39732-01-9 | 95% | 500mg |

€191.60 | 2025-02-13 | |

| Apollo Scientific | OR7545-250mg |

Methyl 2-(fur-2-yl)benzoate |

39732-01-9 | 95 | 250mg |

£81.00 | 2025-02-20 | |

| Apollo Scientific | OR7545-5g |

Methyl 2-(fur-2-yl)benzoate |

39732-01-9 | 95 | 5g |

£720.00 | 2025-02-20 | |

| abcr | AB224935-1 g |

Methyl 2-(2-furyl)benzoate, 95%; . |

39732-01-9 | 95% | 1 g |

€234.00 | 2023-07-20 | |

| abcr | AB224935-5 g |

Methyl 2-(2-furyl)benzoate, 95%; . |

39732-01-9 | 95% | 5 g |

€785.90 | 2023-07-20 | |

| abcr | AB224935-250mg |

Methyl 2-(2-furyl)benzoate, 95%; . |

39732-01-9 | 95% | 250mg |

€137.00 | 2025-02-13 |

Benzoic acid,2-(2-furanyl)-, methyl ester 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

39732-01-9 (Benzoic acid,2-(2-furanyl)-, methyl ester) 関連製品

- 331942-47-3(2-(Fur-2-yl)benzoic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39732-01-9)Benzoic acid,2-(2-furanyl)-, methyl ester

清らかである:99%

はかる:1g

価格 ($):205.0